![molecular formula C8H6F3NO2 B1438369 2-(2,2,2-Trifluoroethoxy)nicotinaldehyde CAS No. 902837-51-8](/img/structure/B1438369.png)
2-(2,2,2-Trifluoroethoxy)nicotinaldehyde
Overview
Description
2-(2,2,2-Trifluoroethoxy)nicotinaldehyde is a chemical compound with the molecular formula C8H6F3NO2 and a molecular weight of 205.13400 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The InChI code for 2-(2,2,2-Trifluoroethoxy)nicotinaldehyde is 1S/C8H6F3NO2/c9-8(10,11)5-14-7-6(4-13)2-1-3-12-7/h1-4H,5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2-(2,2,2-Trifluoroethoxy)nicotinaldehyde is a liquid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Therapeutic Applications of Nicotinamide
Nicotinamide for Diabetes Prevention : Nicotinamide has been explored for its potential in preventing Type I diabetes mellitus, showing a wide therapeutic index. Although high doses can cause reversible hepatotoxicity, its safety profile suggests a favorable risk-benefit ratio for diabetes prevention when used within the advised dosage range (Knip et al., 2000).
Neurocognitive Function : Nicotinamide plays a crucial role in cell physiology, including neurocognitive functions. Its role as a precursor to NAD+, a key coenzyme in cellular energy production, suggests potential neuroprotective effects. Research indicates nicotinamide may preserve and enhance neurocognitive function, although further human studies are needed (Rennie et al., 2015).
Environmental and Catalytic Applications
Air Pollution Reduction : Research on the use of fuzzy logic for managing data on Selective Catalytic Reduction (SCR) processes indicates potential applications in reducing air pollution. This technology helps in reducing emissions of nitrogen oxides, with type-2 fuzzy logic systems showing promise in achieving results closer to expert expectations (Niewiadomski et al., 2021).
CO2 Reduction Catalysis : Studies on the electrochemical reduction of carbon dioxide highlight the role of catalysts in converting CO2 to fuels using solar energy. Insights from electrochemical experiments contribute to understanding and designing photochemical experiments, suggesting a broad applicability in sustainable energy solutions (Costentin et al., 2013).
Safety And Hazards
The compound is classified under the GHS07 hazard class. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
2-(2,2,2-trifluoroethoxy)pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)5-14-7-6(4-13)2-1-3-12-7/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCQHUHAUPAYCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OCC(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654798 | |
Record name | 2-(2,2,2-Trifluoroethoxy)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2,2-Trifluoroethoxy)nicotinaldehyde | |
CAS RN |
902837-51-8 | |
Record name | 2-(2,2,2-Trifluoroethoxy)-3-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=902837-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,2,2-Trifluoroethoxy)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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